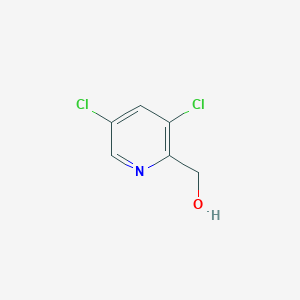

(3,5-Dichloropyridin-2-yl)methanol

Description

Properties

IUPAC Name |

(3,5-dichloropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLNNNMWIMJFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590475 | |

| Record name | (3,5-Dichloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275383-87-4 | |

| Record name | (3,5-Dichloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3,5-Dichloropyridin-2-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(3,5-Dichloropyridin-2-yl)methanol, a key halogenated pyridine derivative, serves as a versatile building block in the synthesis of complex organic molecules. Its unique structural and electronic features make it a valuable intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, and critical applications in medicinal chemistry, offering a vital resource for professionals in the field.

Core Chemical and Physical Properties

This compound (CAS Number: 275383-87-4) is a crystalline solid at room temperature. The dichloro-substitution on the pyridine ring significantly influences its reactivity and physicochemical properties, making it an attractive scaffold for creating diverse molecular architectures. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 275383-87-4 | [1][2][3] |

| Molecular Formula | C₆H₅Cl₂NO | [1][2][3] |

| Molecular Weight | 178.02 g/mol | [3] |

| Predicted Boiling Point | 256.2 ± 35.0 °C | [3] |

| Predicted Density | 1.478 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 12.44 ± 0.10 | [3] |

| Storage Temperature | 2-8°C under inert gas | [3] |

Note: Some physical properties are predicted and should be confirmed with experimental data where critical.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be approached through various synthetic routes. A common and effective method involves the reduction of a corresponding carboxylic acid or its ester derivative. Below is a detailed protocol for a plausible synthetic pathway.

Experimental Protocol: Reduction of 3,5-Dichloropicolinic Acid

This procedure outlines the reduction of 3,5-dichloropicolinic acid to this compound. The choice of reducing agent is critical to ensure the selective reduction of the carboxylic acid without affecting the chlorinated pyridine ring.

Materials:

-

3,5-Dichloropicolinic acid

-

Lithium aluminium hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 3,5-dichloropicolinic acid in anhydrous THF.

-

Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the reducing agent (e.g., BH₃·THF in THF) to the stirred suspension. Causality: The slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by 1 M HCl.

-

Work-up: Neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Caption: Applications of this compound in medicinal chemistry.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is predicted to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. [4] Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its dichlorinated pyridine core provides a robust platform for the introduction of molecular diversity, while the hydroxymethyl group offers a site for further chemical transformations. A thorough understanding of its chemical properties, synthetic routes, and reactivity is paramount for its effective utilization in the development of novel and potent therapeutic agents. This guide serves as a foundational resource for researchers and scientists, enabling them to harness the full potential of this important chemical intermediate.

References

-

High resolution NMR spectra of as-prepared samples. (a) 1H NMR spectrum... ResearchGate. [Link]

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate. [Link]

-

1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ... ResearchGate. [Link]

-

This compound. GlobalChemMall. [Link]

-

This compound | 275383-87-4. J&K Scientific. [Link]

-

NMR Solvent data chart. Eurisotop. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central (PMC). [Link]

-

Proposed fragmentation pathways for the major product ions observed in... ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

-

This compound. Three Chongqing Chemdad Co., Ltd. [Link]

-

(5,6-Dichloropyridin-3-yl)methanol | C6H5Cl2NO. PubChem. [Link]

- Synthetic method of 2-amino-3,5-dichloropyridine.

-

Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central (PMC). [Link]

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Institutes of Health (NIH). [Link]

-

CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol. Doc Brown's Advanced Organic Chemistry. [Link]

-

A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ResearchGate. [Link]

- Synthetic method of 2, 3, 5-trichloropyridine.

-

3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. MDPI. [Link]

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. University of Dundee Discovery Research Portal. [Link]

-

Methanol | CH3OH. PubChem. [Link]

-

The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray. West Virginia University Research Repository. [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]

-

FTIR spectrum of liquid methanol CH3OH. ResearchGate. [Link]

-

Supplementary materials. Dove Medical Press. [Link]

-

Synthesis and Antimycobacterial Activity of 2,1'-Dihydropyridomycins. ETH Zurich Research Collection. [Link]

-

3,5-Dichloro-2,4-difluoro-6-diisopropylamino-pyridine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

- Synthesis of 3,5-dichlorobenzoyl chloride.

-

Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Journal of Chemical and Pharmaceutical Research. [Link]-with-2--hydroxyethyl-methacrylate-polymers.pdf)

Sources

(3,5-Dichloropyridin-2-yl)methanol molecular weight and formula

An In-Depth Technical Guide to (3,5-Dichloropyridin-2-yl)methanol for Advanced Chemical Synthesis

Introduction

This compound is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its substituted pyridine ring serves as a versatile scaffold for the synthesis of complex molecular architectures with diverse biological activities. The presence of two chlorine atoms provides specific electronic properties and offers reactive sites for further chemical modification through cross-coupling reactions, while the hydroxymethyl group allows for straightforward derivatization via esterification, etherification, or oxidation. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, analytical characterization methods, and critical safety information tailored for researchers and drug development professionals.

Compound Identification and Core Properties

Precise identification is the cornerstone of reproducible scientific research. The fundamental properties of this compound are summarized below.

Chemical Structure

The molecular structure consists of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a hydroxymethyl group at position 2.

Caption: Chemical Structure of this compound.

Quantitative Data Summary

The key identifiers and physicochemical properties are consolidated in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Cl₂NO | [1][2][3] |

| Molecular Weight | 178.02 g/mol | [1][2][3] |

| CAS Number | 275383-87-4 | [1][2][4] |

| MDL Number | MFCD08448149 | [1] |

| PubChem CID | 17750383 | [4] |

| Boiling Point | 256.2 ± 35.0 °C (Predicted) | [2] |

| Density | 1.478 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 12.44 ± 0.10 (Predicted) | [2] |

| Monoisotopic Mass | 176.97482 Da | [5] |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via the reduction of a suitable precursor, such as 3,5-dichloropicolinic acid or its corresponding aldehyde. The following protocol describes a robust and scalable method using a standard reducing agent.

Synthesis Workflow: Reduction of 3,5-Dichloropicolinonitrile

This pathway involves the hydrolysis of a nitrile to a carboxylic acid, followed by reduction. This multi-step process ensures high purity of the final product.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from 3,5-dichloropicolinic acid.

Materials:

-

3,5-dichloropicolinic acid

-

Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Methanol, anhydrous[6]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 3,5-dichloropicolinic acid (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add the borane-tetrahydrofuran complex solution (approx. 2.0-2.5 eq) dropwise via a syringe or dropping funnel.

-

Causality: Using BH₃·THF provides a selective reduction of the carboxylic acid to the alcohol without affecting the chlorine substituents on the aromatic ring. The reaction is performed at 0 °C to control the initial exothermic reaction.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the reaction back to 0 °C. Carefully and slowly quench the reaction by the dropwise addition of anhydrous methanol until gas evolution ceases. This step is critical for safely neutralizing any unreacted borane.[6]

-

Work-up: Concentrate the mixture under reduced pressure. To the residue, add ethyl acetate and saturated aqueous NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Trustworthiness: The bicarbonate wash removes any unreacted acidic starting material, while the brine wash helps to break any emulsions and remove bulk water, ensuring a self-validating purification process.

-

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

Caption: Workflow for analytical validation of the final product.

-

¹H NMR Spectroscopy: The proton NMR spectrum should confirm the presence of all expected protons: two distinct aromatic protons on the pyridine ring, a singlet or triplet for the alcohol proton (depending on the solvent), and a singlet for the two methylene (-CH₂) protons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺. The predicted m/z for this adduct is 177.98210.[5] The characteristic isotopic pattern for two chlorine atoms (a 3:2 ratio for [M] and [M+2] peaks) provides definitive confirmation.

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase HPLC method. The final product should ideally show a single major peak, with purity levels typically exceeding 95%.

Applications in Drug Discovery and Development

The (3,5-Dichloropyridin-2-yl) moiety is a privileged scaffold in medicinal chemistry. Its utility stems from:

-

Bioisosteric Replacement: The pyridine ring can act as a bioisostere for a phenyl ring, often improving solubility and metabolic properties.

-

Vectorial Orientation: The nitrogen atom acts as a hydrogen bond acceptor, allowing for specific and directional interactions with biological targets like kinases or receptors.

-

Synthetic Handle: The chlorine atoms are excellent handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid construction of diverse chemical libraries for lead optimization.

This intermediate is crucial for creating novel chemical entities (NCEs) aimed at treating a range of diseases, including cancer, inflammatory disorders, and neurological conditions.[7][8]

Safety, Handling, and Storage

Working with this compound requires adherence to strict safety protocols.

-

Hazard Identification: This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[9][10] It is harmful if swallowed.[10]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

-

In Case of Skin Contact: Immediately wash with plenty of soap and water.[9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

-

Storage Conditions:

References

-

This compound - Chongqing Chemdad Co. [Link]

-

(3,5-dichloro-pyridin-2-yl)-methanol - PubChemLite. [Link]

-

(3,5-Dichloropyrazin-2-yl)methanol - PubChem. [Link]

-

This compound - GlobalChemMall. [Link]

-

This compound hydrochloride - Appchem. [Link]

-

Current Approaches and Tools Used in Drug Development against Parkinson's Disease. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. 275383-87-4 | MFCD08448149 | (3,5-Dichloro-pyridin-2-yl)-methanol | acints [acints.com]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chemscene.com [chemscene.com]

- 4. jk-sci.com [jk-sci.com]

- 5. PubChemLite - (3,5-dichloro-pyridin-2-yl)-methanol (C6H5Cl2NO) [pubchemlite.lcsb.uni.lu]

- 6. methanex.com [methanex.com]

- 7. mdpi.com [mdpi.com]

- 8. jelsciences.com [jelsciences.com]

- 9. aksci.com [aksci.com]

- 10. chemical-label.com [chemical-label.com]

- 11. echemi.com [echemi.com]

(3,5-Dichloropyridin-2-yl)methanol structure and IUPAC name

An In-Depth Technical Guide to (3,5-Dichloropyridin-2-yl)methanol: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

This compound is a critical heterocyclic building block in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring a hydroxymethyl group adjacent to a nitrogen atom and two chlorine atoms on the pyridine ring, offers a versatile scaffold for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, a detailed synthesis protocol, and its applications as a key intermediate in the development of novel therapeutics. This document is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry who require a deep technical understanding of this important compound.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and properties. This compound is a substituted pyridine derivative whose structure is key to its reactivity and utility.

Structure and IUPAC Name

The formal IUPAC name for this compound is This compound . It is also commonly referred to by synonyms such as 3,5-dichloro-2-(hydroxymethyl)pyridine or (3,5-dichloro-2-pyridyl)methanol.[1][2] The core structure consists of a pyridine ring chlorinated at positions 3 and 5, with a methanol group substituted at the 2-position.

The chemical structure can be visualized as follows:

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key identifiers and predicted physicochemical properties for this compound is provided below. These properties are essential for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Source(s) |

| CAS Number | 275383-87-4 | [1][3][4] |

| Molecular Formula | C₆H₅Cl₂NO | [1][3][5] |

| Molecular Weight | 178.02 g/mol | [1][5] |

| Boiling Point | 256.2 ± 35.0 °C (Predicted) | [1][5] |

| Density | 1.478 ± 0.06 g/cm³ (Predicted) | [1][5] |

| pKa | 12.44 ± 0.10 (Predicted) | [1] |

| Flash Point | 108.7 °C (Predicted) | [5] |

| Appearance | White to off-white solid (Typical) | N/A |

| InChI Key | UJLNNNMWIMJFIW-UHFFFAOYSA-N | [2][6] |

Synthesis and Manufacturing Protocol

The synthesis of this compound is most effectively achieved via the reduction of its corresponding carboxylic acid, 3,5-dichloro-2-pyridinecarboxylic acid. This transformation is a standard procedure in organic synthesis, where a strong hydride-donating agent is required due to the stability of the carboxylic acid functional group.

Rationale for Synthetic Approach

Carboxylic acids are less reactive towards nucleophilic attack than aldehydes or ketones. Therefore, a mild reducing agent like sodium borohydride (NaBH₄) is generally ineffective for this conversion.[7] A more potent reducing agent, lithium aluminum hydride (LiAlH₄), is the reagent of choice.[8][9] It is a powerful source of hydride ions (H⁻) capable of reducing the carboxylic acid, first to an aldehyde intermediate, which is then immediately further reduced to the primary alcohol.[8] The reaction is typically performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with water.[8]

The proposed synthetic workflow is as follows:

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the reduction of 3,5-dichloro-2-pyridinecarboxylic acid using lithium aluminum hydride.

Materials:

-

3,5-Dichloro-2-pyridinecarboxylic acid (1.0 equiv)[10]

-

Lithium aluminum hydride (LiAlH₄) (approx. 2.0-3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Dilute Sulfuric Acid (H₂SO₄) or saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's salt)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried to prevent moisture contamination.

-

Reagent Suspension: Under an inert atmosphere, carefully add lithium aluminum hydride (2.0-3.0 equiv) to a volume of anhydrous THF. Stir the suspension and cool the flask to 0 °C using an ice bath.

-

Causality Note: LiAlH₄ is highly reactive and its reaction with the carboxylic acid is exothermic. Starting at 0 °C helps to control the reaction rate and prevent dangerous temperature spikes.

-

-

Substrate Addition: Dissolve 3,5-dichloro-2-pyridinecarboxylic acid (1.0 equiv) in a separate portion of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

-

Workup and Quenching (Caution: Exothermic): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by a 15% NaOH solution, and then more water (Fieser workup). Alternatively, slowly add a saturated aqueous solution of Rochelle's salt and stir vigorously overnight until two clear layers form.

-

Trustworthiness Note: A careful, slow quench is critical for safety to manage the vigorous evolution of hydrogen gas. The Rochelle's salt workup is often preferred as it effectively chelates the aluminum salts, leading to easier filtration and extraction.

-

-

Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Combine the filtrates, and if an aqueous workup was used, separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine all organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Applications in Research and Drug Development

The 3,5-dichloropyridine scaffold is recognized as a "privileged structure" in medicinal chemistry.[11] Its electronic properties and the presence of two chlorine atoms make it a versatile starting point for introducing further chemical diversity through reactions like Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.[5]

This compound serves as a highly valuable functionalized intermediate. The primary alcohol group can be easily oxidized to an aldehyde for subsequent reactions or converted into a leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution, providing a handle to link the dichloropyridine core to other molecular fragments.

This scaffold is a key component in the development of therapeutic agents targeting several biological pathways:

-

P2X7 Receptor Antagonists: The P2X7 receptor is an ATP-gated ion channel involved in inflammatory responses. Molecules incorporating the 3,5-dichloropyridine moiety have shown potent antagonistic activity, making them promising candidates for treating inflammatory diseases.[11]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a known driver in various cancers. The 3,5-dichloropyridine core has been successfully incorporated into potent pan-FGFR inhibitors, demonstrating its utility in oncology drug discovery.[11]

-

Thyroid Hormone Receptor β (THR-β) Agonists: The dichlorophenyl structural motif, closely related to dichloropyridyl, is present in molecules like MGL-3196 (Resmetirom), a highly selective THR-β agonist developed for treating dyslipidemia.[9] This highlights the favorable properties imparted by the dichloro-aromatic system in receptor binding.

The availability of this compound allows for the efficient construction of compound libraries to explore structure-activity relationships (SAR) in these and other emerging target classes.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, predictable reactivity, and role as a precursor to high-value therapeutic candidates underscore its importance. The synthetic protocol detailed herein provides a reliable and scalable method for its preparation, empowering researchers to leverage this versatile building block in the ongoing quest for novel and effective medicines.

References

- This compound Chemical Properties. Chongqing Chemdad Co., Ltd.

- This compound | 275383-87-4. J&K Scientific LLC.

- This compound. ChemNet.

- (3,5-Dichloropyrazin-2-yl)methanol. PubChem, National Center for Biotechnology Information.

- (3,5-Dichloro-pyridin-2-yl)-methanol. Advanced Chemical Intermediates.

- This compound hydrochloride. Appchem.

- (3,5-dichloro-pyridin-2-yl)-methanol. PubChemLite.

- (3,5-Dichlorophenyl)(pyridin-2-yl)methanol. BLD Pharm.

- 3,5-Dichloro-2-pyridinecarboxylic acid. PubChem, National Center for Biotechnology Information.

- The Versatility of 3,5-Dichloropyridine in Modern Medicinal Chemistry: A Technical Guide. Benchchem.

- This compound hydrochloride. BLDpharm.

- Alcohols from Carbonyl Compounds: Reduction. Fundamentals of Organic Chemistry.

- (5,6-Dichloropyridin-3-yl)methanol. PubChem, National Center for Biotechnology Information.

- Synthesis of Pharmaceutical Intermediates from 3,5-Dichloropyridine: Application Notes and Protocols. Benchchem.

- Reduction of carboxylic acids. Chemguide.

-

Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][6][12]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. Available at:

- Alcohols from Carbonyl Compounds: Reduction. Chemistry LibreTexts. (2024).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. globalchemmall.com [globalchemmall.com]

- 4. 275383-87-4 | MFCD08448149 | (3,5-Dichloro-pyridin-2-yl)-methanol | acints [acints.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 3,5-Dichloro-2-pyridinecarboxylic acid | C6H3Cl2NO2 | CID 219989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. orgsyn.org [orgsyn.org]

An In-Depth Technical Guide to the Solubility of (3,5-Dichloropyridin-2-yl)methanol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of (3,5-Dichloropyridin-2-yl)methanol in organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document emphasizes the foundational scientific principles and experimental protocols that empower researchers, scientists, and drug development professionals to conduct their own solubility assessments. By elucidating the physicochemical factors that govern solubility and providing detailed, step-by-step procedures for its determination, this guide serves as an essential resource for process development, formulation, and purification activities involving this compound.

Introduction: The Critical Role of Solubility in Scientific Research and Development

This compound is a halogenated pyridine derivative that serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for a multitude of applications, including:

-

Reaction Kinetics and Process Chemistry: The rate and efficiency of chemical reactions often depend on the concentration of the reactants in solution.

-

Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining a high-purity crystalline product with the desired morphology.

-

Formulation Development: For active pharmaceutical ingredients (APIs), solubility is a key determinant of bioavailability and the successful design of dosage forms.[3][]

This guide will delve into the theoretical underpinnings of solubility and provide practical, field-proven methodologies for its experimental determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[5]

Molecular Structure of this compound

The molecular structure of this compound, with its combination of a polar hydroxymethyl group, a moderately polar pyridine ring, and nonpolar chloro substituents, results in a molecule with a nuanced solubility profile.

-

Hydrogen Bonding: The presence of the hydroxymethyl group allows the molecule to act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents like alcohols.

-

Dipole-Dipole Interactions: The electronegative nitrogen and chlorine atoms create a dipole moment, which can lead to favorable interactions with other polar molecules.

-

Van der Waals Forces: These non-specific forces will contribute to the solubility in a wide range of solvents.

The interplay of these structural features dictates that this compound will exhibit varying degrees of solubility across the spectrum of organic solvents.

Factors Influencing Solubility

Several key factors can significantly impact the solubility of this compound:

-

Solvent Polarity: The polarity of the solvent will play a crucial role. Polar solvents are more likely to effectively solvate the polar regions of the molecule, while nonpolar solvents will better accommodate the nonpolar regions.

-

Temperature: For most solid solutes, solubility increases with temperature. However, this relationship is not universal and should be determined experimentally.

-

Presence of Other Solutes: The common-ion effect can decrease the solubility of ionic compounds, while other solutes can influence the overall polarity and solvating power of the solvent system.[5]

Experimental Determination of Solubility

Given the limited availability of published quantitative solubility data for this compound, experimental determination is essential. The following protocols outline robust methods for accurately measuring solubility.

Isothermal Equilibrium Method

This method measures the equilibrium solubility of a compound in a given solvent at a constant temperature.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that saturation is achieved.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.

-

Sample Collection and Filtration: After equilibration, carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in units such as mg/mL or g/L.

Workflow for Isothermal Equilibrium Method

Caption: Workflow for determining solubility using the isothermal equilibrium method.

Gravimetric Method

This method is a simpler alternative for determining solubility and does not require sophisticated analytical instrumentation.

Objective: To determine the solubility of this compound in a solvent by evaporating the solvent from a saturated solution and weighing the residual solute.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Evaporating dish

-

Vacuum oven or desiccator

Procedure:

-

Prepare a saturated solution as described in steps 1 and 2 of the Isothermal Equilibrium Method.

-

Sample Collection: Pre-weigh a clean, dry evaporating dish. Filter a known volume of the saturated solution to remove any undissolved solid.

-

Solvent Evaporation: Carefully transfer the filtered solution to the pre-weighed evaporating dish. Evaporate the solvent in a fume hood or a vacuum oven at a temperature that will not cause the solute to decompose.

-

Drying: Once the solvent has completely evaporated, dry the evaporating dish containing the solute residue in a desiccator or vacuum oven until a constant weight is achieved.

-

Weighing: Accurately weigh the evaporating dish with the dried solute.

-

Calculation: The solubility is calculated by subtracting the initial weight of the evaporating dish from the final weight and dividing by the volume of the saturated solution used.

Predictive Models for Solubility

While experimental determination is the gold standard, theoretical models can provide useful estimations of solubility.

-

Thermodynamic Models: Approaches like the UNIFAC and NRTL models can predict activity coefficients, which are then used to calculate solubility.[6][7] These models are based on group contributions and interaction parameters.

-

Machine Learning and QSPR: Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly being used to predict solubility based on molecular descriptors.[8] These methods can be highly accurate but require large datasets for training.

It is important to note that these predictive methods provide estimates and should ideally be validated with experimental data.

Data Presentation

When reporting solubility data, it is crucial to provide clear and concise information. A tabular format is highly recommended for comparing the solubility of this compound in different solvents at various temperatures.

Table 1: Hypothetical Solubility Data for this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Methanol | 25 | Data to be determined | Isothermal Equilibrium |

| Ethanol | 25 | Data to be determined | Isothermal Equilibrium |

| Acetone | 25 | Data to be determined | Isothermal Equilibrium |

| Dichloromethane | 25 | Data to be determined | Isothermal Equilibrium |

| Toluene | 25 | Data to be determined | Isothermal Equilibrium |

| Hexane | 25 | Data to be determined | Isothermal Equilibrium |

| Methanol | 40 | Data to be determined | Isothermal Equilibrium |

| Ethanol | 40 | Data to be determined | Isothermal Equilibrium |

Conclusion

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.

- Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed.

- API Solubility: Key Factor in Oral Drug Bioavailability. BOC Sciences.

-

Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. ResearchGate. Available at: [Link]

-

Annex 4. World Health Organization (WHO). Available at: [Link]

-

This compound. GlobalChemMall. Available at: [Link]

-

Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available at: [Link]

-

This compound hydrochloride. Appchem. Available at: [Link]

-

(3,5-Dichloropyrazin-2-yl)methanol. PubChem. Available at: [Link]

-

(5,6-Dichloropyridin-3-yl)methanol. PubChem. Available at: [Link]

-

Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. ResearchGate. Available at: [Link]

-

Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Available at: [Link]

-

This compound. Chongqing Chemdad Co. Available at: [Link]

-

Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds. RSC Publishing. Available at: [Link]

- Solvent Miscibility Table.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. globalchemmall.com [globalchemmall.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of (3,5-Dichloropyridin-2-yl)methanol

Abstract

This technical guide provides a comprehensive analysis and procedural framework for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3,5-Dichloropyridin-2-yl)methanol (CAS No: 275383-87-4). As a key building block in medicinal chemistry and materials science, unambiguous structural confirmation of this compound is paramount. This document offers a predictive analysis of the ¹H NMR spectrum, a detailed experimental protocol for its acquisition, and the underlying scientific principles governing the observed spectral characteristics. It is intended for researchers, chemists, and quality control professionals who rely on NMR spectroscopy for rigorous molecular characterization.

Introduction: Structural Elucidation of a Privileged Scaffold

This compound is a substituted pyridine derivative featuring a reactive hydroxymethyl group and two chlorine atoms. This substitution pattern creates a unique electronic environment that is reflected in its NMR spectrum. The pyridine ring is a cornerstone of many pharmaceutical agents, and understanding the precise placement and effect of substituents is critical for drug design and synthesis. ¹H NMR spectroscopy serves as the primary, non-destructive tool for confirming the identity, purity, and structure of such molecules in solution. This guide will deconstruct the expected ¹H NMR spectrum of the title compound, providing a robust reference for experimental verification.

Predicted ¹H NMR Spectral Analysis

The structure of this compound presents four distinct proton environments: two aromatic protons on the pyridine ring, two methylene protons of the hydroxymethyl group, and one hydroxyl proton. The analysis of their chemical shifts (δ), multiplicities, and coupling constants (J) is detailed below.

Molecular Structure and Proton Numbering

For clarity, the protons in the molecule are systematically numbered. This numbering will be used throughout the analysis.

Figure 1: Molecular structure of this compound with proton labeling.

Analysis of Aromatic Protons (H-4 and H-6)

The pyridine ring contains two remaining protons at the C-4 and C-6 positions.

-

H-4 Signal: This proton is situated para to the nitrogen atom and ortho to a chlorine atom at C-5. The electron-withdrawing nature of both the nitrogen and the chlorine atoms will significantly deshield this proton, shifting its resonance downfield. It is expected to appear as a doublet due to coupling with H-6.

-

H-6 Signal: This proton is ortho to the ring nitrogen, which is a strongly deshielding position in pyridinic systems.[1][2] It will therefore be the most downfield of the aromatic signals. It is also expected to appear as a doublet from coupling to H-4.

The coupling between H-4 and H-6 is a four-bond coupling (⁴J), often referred to as a meta-coupling. In pyridine systems, these couplings are typically small, in the range of 2-3 Hz.[3]

Analysis of Methylene (-CH₂OH) and Hydroxyl (-OH) Protons

-

Methylene Protons (-CH₂): These two protons are diastereotopic due to the chiral center created by the substituted ring, but their chemical shift difference is often negligible in achiral solvents. They are attached to a carbon adjacent to the electron-withdrawing pyridine ring and the electronegative oxygen atom, placing their expected chemical shift in the range of 4.5-5.0 ppm. In a protic solvent, coupling to the hydroxyl proton (³J) would split this signal into a triplet. However, in many common NMR solvents like CDCl₃, this coupling is often not observed due to rapid proton exchange, resulting in a singlet.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet. Its identity can be unequivocally confirmed by a D₂O exchange experiment, where the addition of a drop of deuterium oxide to the NMR tube results in the disappearance of the -OH signal due to proton-deuteron exchange.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted spectral data for this compound when dissolved in a common deuterated solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 | 8.3 - 8.5 | Doublet (d) | 1H | ⁴J ≈ 2.2 Hz |

| H-4 | 7.8 - 8.0 | Doublet (d) | 1H | ⁴J ≈ 2.2 Hz |

| Methylene (-CH₂) | 4.7 - 4.9 | Singlet (s)¹ | 2H | N/A |

| Hydroxyl (-OH) | Variable (Broad) | Singlet (s, br) | 1H | N/A |

¹Note: This signal may appear as a triplet if coupling to the -OH proton is resolved.

J-Coupling Pathway Visualization

The primary coupling interaction expected in the aromatic region is the four-bond meta-coupling between H-4 and H-6.

Figure 2: Diagram of the key ⁴J meta-coupling between H-4 and H-6.

Experimental Protocol for Spectrum Acquisition

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Materials and Reagents

-

This compound (5-10 mg)[4]

-

Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), ≥99.8% D

-

Tetramethylsilane (TMS) as internal standard (if not already present in solvent)

-

High-quality 5 mm NMR tubes[5]

-

Glass Pasteur pipette and bulb

-

Small plug of glass wool or a syringe filter

-

Vial for sample dissolution

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the solid this compound into a clean, dry vial.[5][6]

-

Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[4] Gently swirl or vortex the vial to ensure the sample dissolves completely.

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution directly into the NMR tube.[6] Tightly pack a small plug of glass wool into a Pasteur pipette and pass the solution through it into the NMR tube.

-

Capping and Labeling: Ensure the sample height in the tube is adequate (typically 4-5 cm).[4] Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

Spectrometer Operation and Data Acquisition

This protocol assumes a modern Fourier Transform NMR spectrometer (e.g., 400 MHz).

-

Instrument Preparation: Insert the sample into the spectrometer.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent.[7] Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Acquisition Parameters: Set up a standard 1D proton experiment with the following recommended parameters:

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 or similar | A standard 30° pulse experiment is sufficient for routine analysis. |

| Spectral Width (SW) | ~16 ppm | Ensures all signals, from TMS to potentially far downfield protons, are captured. |

| Number of Scans (NS) | 8 to 16 | Sufficient for good signal-to-noise with a 5-10 mg sample. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for adequate relaxation of protons between pulses, crucial for accurate integration. |

| Acquisition Time (AQ) | 2-4 seconds | Provides good digital resolution to resolve fine coupling patterns. |

-

Acquisition: Start the acquisition.

-

D₂O Exchange (Optional): After acquiring the initial spectrum, eject the sample. Add one drop of D₂O, shake gently to mix, and re-acquire the spectrum using the same parameters. The hydroxyl (-OH) proton signal should disappear or significantly diminish, confirming its assignment.

Data Processing

-

Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz) and perform the Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the internal TMS standard to 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

Conclusion

The ¹H NMR spectrum of this compound is distinct and informative. The key diagnostic features are two doublets in the aromatic region with a small meta-coupling constant and a singlet for the methylene group adjacent to the ring. This guide provides a robust predictive framework and a detailed experimental protocol that, when followed, will enable researchers to confidently acquire, process, and interpret the spectrum, ensuring the structural integrity of this valuable chemical intermediate.

References

-

University of York. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

- Wenzel, T. J., & Reynolds, W. F. (2018). Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.

-

University of Sheffield. (n.d.). How to make an NMR sample. Department of Chemistry. Retrieved from [Link]

- Royal Society of Chemistry. (2021). Supporting Information.

-

Defense Technical Information Center. (n.d.). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

- Abraham, R. J., et al. (n.d.). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2.

- Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.

-

Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). J-Coupling (Scalar). Retrieved from [Link]

-

GlobalChemMall. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR spectrum [chemicalbook.com]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. books.rsc.org [books.rsc.org]

A Technical Guide to the ¹³C NMR Analysis of (3,5-Dichloropyridin-2-yl)methanol

Abstract: This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of (3,5-Dichloropyridin-2-yl)methanol, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing the chemical shifts in substituted pyridine rings, presents a detailed, field-proven protocol for acquiring high-quality ¹³C NMR data, and offers an expert interpretation of the predicted spectrum. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical and trustworthy resource for the structural elucidation and quality control of this important chemical intermediate.

Introduction: The Significance of this compound

This compound is a halogenated pyridine derivative with a molecular formula of C₆H₅Cl₂NO.[1][2] Its structural features, particularly the reactive hydroxymethyl group and the electronically modified pyridine ring, make it a valuable precursor in the synthesis of more complex molecules. Pyridine scaffolds are ubiquitous in pharmaceuticals, and understanding the precise structure and purity of their intermediates is critical for successful drug development pipelines.[3]

¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.[4] It provides a unique "fingerprint" based on the electronic environment of each carbon atom. For a molecule like this compound, ¹³C NMR allows for the definitive verification of the substitution pattern on the pyridine ring and the confirmation of the hydroxymethyl group, which is paramount for quality assurance in synthetic workflows.

Core Principles: Substituent Effects in the ¹³C NMR of Pyridine Derivatives

The chemical shifts (δ) in the ¹³C NMR spectrum of a pyridine ring are highly sensitive to the nature and position of its substituents. The electronegativity of the ring nitrogen atom creates a distinct electronic environment compared to benzene, with C2/C6 appearing at approximately 150 ppm, C3/C5 at 124 ppm, and C4 at 136 ppm in an unsubstituted pyridine.[5][6]

The introduction of substituents causes predictable changes to these chemical shifts, known as Substituent-Induced Chemical Shifts (SCS).[7] These effects are additive and can be used to predict the spectrum of a polysubstituted ring.[7][8]

-

Chlorine Substituents: Chlorine is an electronegative atom that exerts a strong deshielding (downfield) effect on the carbon it is directly attached to (the ipso-carbon). It also influences the ortho and para positions through a combination of inductive and resonance effects, and has a smaller effect on the meta position.

-

Hydroxymethyl (-CH₂OH) Substituent: This group has a more modest electronic effect on the aromatic ring carbons compared to halogens. Its primary diagnostic feature is the appearance of a signal in the aliphatic region (typically 50-70 ppm) for the -CH₂- carbon.[9]

By applying these principles, we can predict the chemical shifts for each of the six unique carbon atoms in this compound with a high degree of confidence.

Predicted ¹³C NMR Spectrum and Peak Assignments

Based on the foundational principles of SCS, the predicted ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are summarized below. The analysis accounts for the combined effects of the two chlorine atoms and the hydroxymethyl group on the pyridine scaffold.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C2 | ~155 - 159 | Ipso-carbon to the -CH₂OH group and ortho to the C3-Cl. The combined deshielding effects shift it downfield from its position in unsubstituted pyridine. |

| C3 | ~130 - 134 | Ipso-carbon to a chlorine atom, resulting in a significant downfield shift. |

| C4 | ~138 - 142 | Positioned meta to the C5-Cl and ortho to the C3-Cl. The deshielding influence of two nearby halogens results in a downfield shift. |

| C5 | ~128 - 132 | Ipso-carbon to a chlorine atom, leading to a strong downfield shift. |

| C6 | ~146 - 150 | Located ortho to the ring nitrogen and the C5-Cl, causing a significant deshielding effect and a downfield shift. |

| -CH₂OH | ~60 - 64 | A typical chemical shift for a primary alcohol's methylene carbon, clearly distinguished from the aromatic carbons.[9] |

Experimental Protocol for High-Fidelity Spectrum Acquisition

This section provides a robust, step-by-step methodology for acquiring a quantitative and high-resolution ¹³C NMR spectrum. Adherence to this protocol ensures reproducibility and data integrity.

Sample Preparation

-

Weighing: Accurately weigh 20-30 mg of high-purity this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard. CDCl₃ is chosen for its excellent solubilizing properties for a wide range of organic compounds and its well-characterized solvent signal.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer. The primary objective is to obtain a spectrum with a high signal-to-noise ratio, which is crucial due to the low natural abundance of the ¹³C isotope.[4]

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 400 MHz for ¹H | Higher field strength provides better signal dispersion and sensitivity. |

| Pulse Program | zgpg30 or equivalent | A standard proton-decoupled pulse sequence with a 30° flip angle to allow for shorter relaxation delays. |

| Spectral Width (SW) | 220-240 ppm | Encompasses the full range of expected chemical shifts for organic molecules.[10] |

| Acquisition Time (AQ) | 1.0 - 2.0 s | Balances resolution with experimental time. |

| Relaxation Delay (D1) | 2.0 s | A sufficient delay to allow for nearly complete T1 relaxation, improving signal consistency.[11] |

| Number of Scans (NS) | 1024 - 4096 | A higher number of scans is necessary to achieve a good signal-to-noise ratio for the less sensitive ¹³C nucleus.[10] |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

Data Processing Workflow

-

Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual CDCl₃ solvent peak can be set to 77.16 ppm.[12]

-

Peak Picking: Identify and label the chemical shift of all significant peaks.

Data and Structural Visualization

Visual tools are essential for correlating spectral data with molecular structure. The following diagram and workflow provide a clear representation of the expected results and the experimental process.

Caption: Molecular structure of this compound with predicted ¹³C NMR chemical shifts.

Caption: Standardized workflow for ¹³C NMR analysis from sample preparation to final spectrum.

Conclusion

This guide provides a robust framework for understanding, acquiring, and interpreting the ¹³C NMR spectrum of this compound. By leveraging established principles of substituent effects on pyridine rings, a reliable prediction of the chemical shifts can be made, which is invaluable for spectral assignment. The detailed experimental protocol presented herein establishes a self-validating system, ensuring that researchers can generate high-quality, reproducible data for structural confirmation and purity assessment. For professionals in drug discovery and chemical synthesis, this technical guide serves as an authoritative resource for the analytical characterization of this critical chemical intermediate.

References

-

Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link]

-

Thomas, S., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

-

Semantic Scholar. ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

Zaniewski, R. P., & Tomasik, P. (n.d.). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). ¹³C NMR Protocol for beginners AV-400. Available at: [Link]

-

Poziomek, E. J., et al. (n.d.). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. Available at: [Link]

-

de Graaf, R. A., et al. (2006). State-of-the-Art Direct ¹³C and Indirect ¹H-[¹³C] NMR Spectroscopy In Vivo: A Practical Guide. PMC - NIH. Available at: [Link]

-

EPFL. (n.d.). ¹³C NMR. Available at: [Link]

-

Taylor, R. E. (2004). Setting up ¹³C CP/MAS experiments. ResearchGate. Available at: [Link]

-

Argyropoulos, D., et al. (n.d.). Using Predicted ¹³C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. Available at: [Link]

-

Testbook. (2025). The correct match of ¹³C NMR chemical shift values (δ ppm). Available at: [Link]

-

J&K Scientific. (n.d.). This compound | 275383-87-4. Available at: [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Available at: [Link]

-

NMRS.io. (n.d.). ¹³C | methanol-d4 | NMR Chemical Shifts. Available at: [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol analysis. Available at: [Link]

-

Satała, G., et al. (2021). Current Approaches and Tools Used in Drug Development against Parkinson's Disease. MDPI. Available at: [Link]

Sources

- 1. 275383-87-4 | MFCD08448149 | (3,5-Dichloro-pyridin-2-yl)-methanol | acints [acints.com]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Current Approaches and Tools Used in Drug Development against Parkinson’s Disease [mdpi.com]

- 4. sc.edu [sc.edu]

- 5. testbook.com [testbook.com]

- 6. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. epfl.ch [epfl.ch]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Mass Spectrometry of (3,5-Dichloropyridin-2-yl)methanol: A Technical Guide for Drug Development Professionals

Introduction: The Analytical Imperative for Chlorinated Pyridines in Pharmaceutical Development

(3,5-Dichloropyridin-2-yl)methanol is a halogenated pyridine derivative, a structural motif of significant interest in medicinal chemistry and drug development. The precise characterization of such intermediates is paramount for ensuring the integrity of synthetic pathways and the quality of final active pharmaceutical ingredients (APIs). Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, offering both theoretical grounding and practical, field-tested protocols for its analysis.

This document is structured to provide a logical progression from the fundamental properties of the analyte to advanced mass spectrometric analysis. We will first delve into the intrinsic chemical characteristics of this compound that dictate its behavior in a mass spectrometer. Subsequently, we will explore tailored experimental protocols, covering sample preparation, ionization source selection, and instrument tuning. The core of this guide will focus on the interpretation of mass spectra, proposing logical fragmentation pathways based on established chemical principles and data from analogous structures.

Analyte Profile: this compound

A thorough understanding of the analyte's physicochemical properties is a prerequisite for developing a robust mass spectrometry method.

| Property | Value | Source |

| Molecular Formula | C6H5Cl2NO | [1][2] |

| Molecular Weight | 178.02 g/mol | [1][2][3] |

| Monoisotopic Mass | 176.9748 g/mol | [4][5] |

| CAS Number | 275383-87-4 | [1][2][6] |

| Predicted Boiling Point | 256.2 ± 35.0 °C | [3] |

| Predicted Density | 1.478 ± 0.06 g/cm³ | [3] |

The presence of a pyridine ring, a hydroxyl group, and two chlorine atoms defines the molecule's chemical personality. The basic nitrogen atom on the pyridine ring is a readily available site for protonation, making positive-ion mode mass spectrometry a logical starting point. The chlorine atoms introduce a characteristic isotopic pattern that is a powerful diagnostic tool for identification.

Strategic Approach to Ionization: ESI vs. APCI

The choice of ionization technique is critical for achieving optimal sensitivity and generating informative mass spectra. For a molecule like this compound, with moderate polarity and thermal stability, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.[7][8][9]

Electrospray Ionization (ESI): The Gentle Approach

ESI is a soft ionization technique that generates ions from a liquid phase, minimizing in-source fragmentation.[10] This is particularly advantageous when the primary goal is to determine the molecular weight of the analyte. For this compound, the basic nitrogen of the pyridine ring is expected to be readily protonated in the ESI plume, leading to a strong signal for the protonated molecule, [M+H]+.[11][12]

Atmospheric Pressure Chemical Ionization (APCI): For Enhanced Volatilization

APCI is well-suited for less polar and thermally stable compounds that are not efficiently ionized by ESI.[7][9] The process involves vaporizing the sample in a heated nebulizer before ionization by a corona discharge.[13] This can be a robust alternative if ESI proves to be inefficient. In positive-ion APCI, proton transfer reactions in the gas phase will also lead to the formation of the [M+H]+ ion.[14]

The following diagram illustrates the decision-making process for selecting the appropriate ionization source.

Caption: Workflow for selecting the optimal ionization technique.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and provide a high probability of success. Each step includes a rationale to ensure the "why" is as clear as the "how."

Part 1: Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra and preventing instrument contamination.[15][16]

Objective: To prepare a clean, dilute solution of the analyte suitable for introduction into the mass spectrometer.

Protocol:

-

Initial Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.[17]

-

Rationale: Using a high-purity solvent minimizes background interference. Methanol and acetonitrile are common choices due to their volatility and compatibility with reversed-phase chromatography.

-

-

Working Solution Preparation: Perform a serial dilution of the stock solution with the mobile phase to be used for analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[17]

-

Rationale: This concentration range is typically optimal for modern mass spectrometers, preventing detector saturation and ion suppression effects. The addition of formic acid promotes protonation in positive-ion mode.[18]

-

-

Filtration (if necessary): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter.

-

Rationale: Particulates can clog the delicate tubing of the LC-MS system, leading to downtime and costly repairs.

-

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For complex mixtures or when baseline separation is required, coupling liquid chromatography with mass spectrometry is the method of choice.

Instrumentation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

MS Detector: A triple quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI or APCI source.

LC Method:

| Parameter | Condition |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

MS Method (Positive Ion Mode):

| Parameter | ESI Setting | APCI Setting |

| Ionization Mode | Positive | Positive |

| Capillary Voltage | 3.5 kV | 4.0 kV |

| Cone Voltage | 30 V | 35 V |

| Source Temperature | 150 °C | Not Applicable |

| Desolvation Temperature | 350 °C | 400 °C |

| Desolvation Gas Flow | 800 L/hr | 700 L/hr |

| Corona Current | Not Applicable | 5 µA |

| Scan Range | m/z 50-300 | m/z 50-300 |

Rationale: The provided settings are a good starting point and may require optimization based on the specific instrument used. The cone voltage can be adjusted to induce in-source fragmentation for structural confirmation if desired.

Data Interpretation: Decoding the Mass Spectrum

The mass spectrum of this compound will contain several key pieces of information: the molecular ion, its isotopic pattern, and fragment ions.

The Molecular Ion and its Isotopic Signature

Due to the presence of two chlorine atoms, the molecular ion region of the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, 35Cl (75.8% abundance) and 37Cl (24.2% abundance). For a molecule with two chlorine atoms, the expected isotopic distribution for the [M+H]+ ion will be:

| Ion | Relative Abundance |

| [M+H]+ | 100% |

| [M+H+2]+ | 65% |

| [M+H+4]+ | 10.5% |

This distinctive pattern is a powerful confirmation of the presence of two chlorine atoms in the molecule.

Proposed Fragmentation Pathways under Collision-Induced Dissociation (CID)

To gain further structural information, tandem mass spectrometry (MS/MS) is employed. This involves isolating the precursor ion (the [M+H]+ ion at m/z 178) and subjecting it to collision-induced dissociation (CID) with an inert gas.[19][20][21] The resulting fragment ions provide a "fingerprint" of the molecule's structure.

Based on the structure of this compound and established fragmentation mechanisms for similar compounds, several fragmentation pathways can be proposed.[22][23][24]

Caption: Proposed fragmentation pathways for protonated this compound.

Key Fragmentation Pathways:

-

Loss of Water (H2O): The protonated molecule can readily lose a molecule of water from the methanol group, resulting in a fragment ion at m/z 160. This is a common fragmentation pathway for alcohols.[24]

-

Loss of a Chlorine Radical (Cl•): From the m/z 160 fragment, the loss of a chlorine radical can occur, leading to an ion at m/z 125.

-

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of pyridine rings is the loss of HCN, which would result in a fragment at m/z 98 from the m/z 125 ion.[25]

-

Loss of Formaldehyde (CH2O): An alternative initial fragmentation from the protonated molecular ion could be the loss of formaldehyde from the methanol group, yielding a fragment at m/z 148.

The relative abundances of these fragment ions will depend on the collision energy applied. A summary of the expected major ions is presented below.

| m/z | Proposed Identity | Notes |

| 178 | [M+H]+ | Protonated molecular ion. Exhibits a characteristic isotopic pattern for two chlorine atoms. |

| 160 | [M+H - H2O]+ | Result of water loss from the methanol group. |

| 148 | [M+H - CH2O]+ | Result of formaldehyde loss. |

| 125 | [M+H - H2O - Cl]+ | Subsequent fragmentation involving chlorine loss. |

| 98 | [M+H - H2O - Cl - HCN]+ | Characteristic pyridine ring fragmentation. |

Conclusion: A Framework for Confident Characterization

This guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the analyte's properties, making informed decisions on ionization techniques, and following robust experimental protocols, researchers and drug development professionals can confidently characterize this important pharmaceutical intermediate. The proposed fragmentation pathways, grounded in established chemical principles, offer a solid basis for structural elucidation and confirmation. As with any analytical method, the protocols and interpretations presented here should be adapted and validated for the specific instrumentation and experimental context. Mass spectrometry, when applied with scientific rigor and a deep understanding of the underlying principles, is an indispensable tool in the advancement of pharmaceutical sciences.

References

-

Appchem. This compound hydrochloride | 2230802-61-4. [Link]

-